molecular formula C19H36O3Si2 B120170 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol CAS No. 103929-84-6

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol

Cat. No. B120170
Key on ui cas rn: 103929-84-6
M. Wt: 368.7 g/mol
InChI Key: IRILFJSTRCNMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232430B1

Procedure details

Methyl 3,5-di-tert-butyldimethylsilyloxybenzoate (170 g, 0.429 mole) was dissolved in ether (800 ml) and cooled to 10° C. Lithium aluminum hydride (14.2 g, 0.374 mole) was added in small portions. After 0.5 h TLC revealed complete conversion (dichloromethane:methanol 95:5), and water (20 ml) was added dropwise to destroy the excess of lithium aluminum hydride. Water/formic acid 4:1 (500 ml) was added to dissolve the aluminum salts, the organic layer was separated, and the aqueous layer was extracted with ether. The combined ether layers were washed with 0.4M sodium hydroxide, water, and brine. After drying (sodium sulfate), the ether was removed in vacuo to yield 147 g of the benzyl alcohol (0.399 mole, 93%).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21])[CH:18]=1)[C:12](OC)=[O:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].ClCCl.CO.O>CCOCC>[Si:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:21])[CH3:22])[CH:18]=1)[CH2:12][OH:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C(=O)OC)C=C(C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy the excess of lithium aluminum hydride
ADDITION
Type
ADDITION
Details
Water/formic acid 4:1 (500 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the aluminum salts
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined ether layers were washed with 0.4M sodium hydroxide, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the ether was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(CO)C=C(C1)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.399 mol
AMOUNT: MASS 147 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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